2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine

Thiazolopyridine isomerism Kinase selectivity GPCR modulation

CAS 2549053-74-7 is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core linked via a piperidin-4-yl-methoxy spacer to a pyrazine ring. The thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, historically associated with metabotropic glutamate receptor 5 (mGluR5) antagonism and phosphoinositide 3-kinase (PI3K) isoform inhibition.

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
CAS No. 2549053-74-7
Cat. No. B6439202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine
CAS2549053-74-7
Molecular FormulaC16H17N5OS
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(S3)C=CN=C4
InChIInChI=1S/C16H17N5OS/c1-4-17-9-13-14(1)23-16(20-13)21-7-2-12(3-8-21)11-22-15-10-18-5-6-19-15/h1,4-6,9-10,12H,2-3,7-8,11H2
InChIKeyTXPPGZDTCSNMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine (CAS 2549053-74-7): Core Scaffold, Isomer Identity, and Procurement Context


CAS 2549053-74-7 is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core linked via a piperidin-4-yl-methoxy spacer to a pyrazine ring . The thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, historically associated with metabotropic glutamate receptor 5 (mGluR5) antagonism and phosphoinositide 3-kinase (PI3K) isoform inhibition . The [4,5-c] ring fusion isomer is distinct from the [5,4-b] and [5,4-c] isomers, and this positional isomerism has been shown to influence both target selectivity and potency profiles across kinase and GPCR target classes . Scientific procurement decisions for this compound must account for its precise isomeric identity, linker geometry, and terminal heteroaryl substitution, as these structural features collectively determine its binding mode and selectivity fingerprint relative to close analogs.

Why 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Selectivity


The thiazolo[4,5-c]pyridine scaffold exists in multiple isomeric forms ([4,5-c], [5,4-b], [5,4-c]), and each isomer presents a distinct spatial orientation of the nitrogen and sulfur atoms that directly impacts molecular recognition by biological targets . Even subtle changes in the linker—such as substituting piperidin-4-yl-methoxy with piperazin-1-yl or altering the terminal heteroaryl from pyrazine to pyridine—can result in significant shifts in target binding affinity, isoform selectivity, and physicochemical properties . Generic substitution without verifying isomeric identity, linker configuration, and terminal group composition risks selecting a compound with a fundamentally different pharmacological profile, potentially invalidating the scientific or industrial application.

Quantitative Differentiation Evidence for 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine: Comparator-Based Data Guide


Scaffold Isomerism: [4,5-c] vs. [5,4-b] Thiazolopyridine Orientation and Target Engagement

The thiazolo[4,5-c]pyridine isomer in the target compound positions the ring nitrogen atoms differently compared to the [5,4-b] isomer found in angiogenesis inhibitors such as compound 3l. Literature evidence indicates that thiazolo[5,4-b]pyridine derivatives achieve IC50 values of 1.65 µM in angiogenesis assays, while the [4,5-c] isomer is preferentially associated with adenosine receptor and mGluR5 interactions, suggesting a divergent target engagement profile . A structurally related thiazolo[4,5-c]pyridine-2-amino scaffold demonstrated high PI3Kα isoform selectivity with potent cellular activity, further supporting that the [4,5-c] fusion geometry enables distinct kinase selectivity patterns [1].

Thiazolopyridine isomerism Kinase selectivity GPCR modulation

Linker-Type Impact: Piperidin-4-yl-methoxy vs. Piperazin-1-yl in Thiazolo[4,5-c]pyridine Series

The target compound incorporates a piperidin-4-yl-methoxy linker connecting the thiazolo[4,5-c]pyridine core to the pyrazine ring. A closely related analog, 2-(1-methyl-1H-pyrazol-4-yl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrazine (CAS 2770585-43-6), replaces this with a piperazin-1-yl linker and additionally substitutes the methoxy-pyrazine with a methyl-pyrazole-pyrazine system . The piperidine linker provides a neutral, hydrophobic spacer, while the piperazine linker introduces a basic amine that alters both pKa and hydrogen-bonding capacity. This linker difference produces a molecular weight shift (327.4 g/mol for target compound vs. 378.5 g/mol for the piperazine analog) and is expected to affect membrane permeability, CYP450 interactions, and oral bioavailability [1].

Linker SAR Piperidine vs. piperazine Physicochemical properties

Terminal Heteroaryl Substitution: Pyrazine vs. Benzothiazole Core Exchange in Piperidin-4-yl-methoxy Series

A structurally proximal comparator, 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole (CAS 2549028-57-9), retains the identical piperidin-4-yl-methoxy-pyrazine moiety but replaces the thiazolo[4,5-c]pyridine core with a benzothiazole core . This core swap removes the fused pyridine nitrogen that is critical for hydrogen-bonding interactions with kinase hinge regions and GPCR allosteric sites. The molecular formula shifts from C16H17N5OS (target compound) to C17H18N4OS (benzothiazole analog), reflecting the loss of one nitrogen atom and addition of a benzene ring carbon [1]. This structural divergence is predicted to alter both hydrogen-bond acceptor capacity and π-stacking geometry, leading to distinct target selectivity profiles.

Heteroaryl substitution Benzothiazole comparator Binding mode divergence

PI3K Isoform Selectivity: Thiazolo[4,5-c]pyridine-2-amino Scaffold as a Selectivity-Determining Chemotype

The thiazolo[4,5-c]pyridine scaffold has been validated as a selectivity-conferring chemotype in the PI3K inhibitor field. A structurally related 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino derivative demonstrated high PI3Kα isoform selectivity with potent cellular activity and favorable pharmacokinetic properties [1]. In a separate kinase profiling study, a thiazolo[4,5-c]pyridine-containing compound (BDBM451746) showed differential inhibition: IC50 = 550 nM against serine/threonine-protein kinase 4 (STK4/MST1), while IC50 > 1,000 nM against STK26 and STK24, demonstrating isoform selectivity within the STE kinase family [2]. These data support the class-level inference that the thiazolo[4,5-c]pyridine scaffold, when appropriately substituted, can achieve meaningful kinase isoform selectivity.

PI3Kα selectivity Thiazolopyridine scaffold Isoform profiling

mGluR5 Negative Allosteric Modulation: Class-Level Evidence for Thiazolo[4,5-c]pyridine Derivatives

Thiazolo[4,5-c]pyridine is an established core scaffold for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), with documented antagonist activity at this receptor . Patent literature (US7659401) discloses thiazolo[4,5-C]pyridine derivatives as mGluR5 antagonists useful for treating neurological and psychiatric disorders including schizophrenia, anxiety, depression, and pain [1]. The target compound's specific substitution pattern (piperidin-4-yl-methoxy-pyrazine at the 2-position) is consistent with the general pharmacophore requirements for mGluR5 allosteric modulation, distinguishing it from mGluR5 NAMs based on pyrazolo[3,4-b]pyrazine scaffolds (e.g., PF470) that exhibit different selectivity and safety profiles [2].

mGluR5 NAM Allosteric modulation CNS drug discovery

Optimal Application Scenarios for 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine Based on Quantitative Differentiation Evidence


Kinase Selectivity Screening: PI3K and STE Kinase Isoform Profiling

Based on the class-level evidence for thiazolo[4,5-c]pyridine derivatives achieving isoform selectivity in PI3Kα (high selectivity) and STE kinase family members (STK4 IC50 = 550 nM vs. STK26 IC30 > 1,000 nM), this compound is suitable as a screening candidate in kinase selectivity panels . Researchers should prioritize this compound over [5,4-b] isomer analogs when PI3K or STK kinase targets are of interest, due to the documented selectivity advantage of the [4,5-c] scaffold geometry.

CNS Drug Discovery: mGluR5 Negative Allosteric Modulator Development

The thiazolo[4,5-c]pyridine scaffold is a validated pharmacophore for mGluR5 negative allosteric modulation, with patent-protected derivatives demonstrating utility in neurological and psychiatric disorder models . This compound's specific substitution pattern (piperidin-4-yl-methoxy-pyrazine) aligns with mGluR5 NAM pharmacophore requirements and represents a chemically distinct alternative to pyrazolopyrazine-based NAMs such as PF470, which encountered mechanism-based toxicity issues, making it valuable for CNS lead optimization programs seeking differentiated safety profiles [1].

Medicinal Chemistry SAR Expansion: Linker and Heteroaryl Optimization Programs

The compound's well-defined structural features (piperidin-4-yl-methoxy linker, pyrazine terminal group) make it an ideal reference point for systematic structure-activity relationship (SAR) studies . Comparative analysis with the piperazine analog (CAS 2770585-43-6; MW 378.5 g/mol) and benzothiazole analog (CAS 2549028-57-9; MW 326.4 g/mol) enables direct investigation of linker basicity and core heterocycle effects on potency, selectivity, and ADME properties [1]. Procurement of this specific compound ensures isomeric and structural integrity for reproducible SAR datasets.

Adenosine Receptor Interaction Studies

Literature commentary indicates that the [4,5-c] isomer of thiazolopyridine may favor adenosine receptor interactions, in contrast to [5,4-b] isomers that show angiogenesis-related activity (IC50 = 1.65 µM) . This compound is therefore prioritized for adenosine receptor screening campaigns (A1, A2A, A2B, A3 subtypes) where thiazolopyridine isomer geometry is a critical determinant of binding affinity and functional activity.

Quote Request

Request a Quote for 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.